
4-Fluoro-1H-indole-2-carboxylic acid
Overview
Description
4-Fluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6FNO2 . It is an indole derivative , which are crucial in medicinal chemistry .
Synthesis Analysis
Indole derivatives are synthesized using a variety of techniques . For example, one method involves the reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Molecular Structure Analysis
The molecular structure of 4-Fluoro-1H-indole-2-carboxylic acid consists of a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . The InChI code for this compound is 1S/C9H6FNO2/c10-6-2-1-3-7-5 (6)4-8 (11-7)9 (12)13/h1-4,11H, (H,12,13) .Physical And Chemical Properties Analysis
4-Fluoro-1H-indole-2-carboxylic acid is a solid compound . It has a molecular weight of 179.15 . The compound has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.19, indicating its lipophilicity .Scientific Research Applications
4-Fluoro-1H-indole-2-carboxylic acid: A Comprehensive Analysis of Scientific Research Applications:
Pharmaceutical Research
4-Fluoro-1H-indole-2-carboxylic acid serves as a key reactant in the synthesis of various pharmaceutical compounds. Its derivatives have been explored as histamine H3 antagonists , which are potential treatments for conditions like sleep disorders, obesity, and Alzheimer’s disease .
Enzyme Inhibition
This compound is used to develop inhibitors targeting specific enzymes. For instance, it has been utilized in creating selective inhibitors for human reticulocyte 15-lipoxygenase-1 , an enzyme implicated in inflammatory and hyperproliferative diseases .
Cancer Research
The indole ring structure is a common motif in molecules that interact with the Hedgehog signaling pathway , which is significant in developmental biology and cancer. Derivatives of 4-Fluoro-1H-indole-2-carboxylic acid are investigated for their potential to inhibit Gli1-mediated transcription in this pathway .
Antimicrobial Activity
Indole derivatives have shown promise in combating bacterial infections. Compounds synthesized from 4-Fluoro-1H-indole-2-carboxylic acid have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Klebsiella pneumonia .
Antiviral Agents
Research into indole derivatives has also extended into antiviral applications. Specific thiosemicarbazide derivatives of indoles, which may include modifications with 4-Fluoro-1H-indole-2-carboxylic acid, have been tested against a range of RNA and DNA viruses, showing potential as broad-spectrum antiviral agents .
Organic Synthesis
The indole core is a versatile building block in organic chemistry. 4-Fluoro-1H-indole-2-carboxylic acid can be used in various synthetic routes to create complex molecules, such as those found in natural products or drug candidates .
Cycloaddition Reactions
Indoles are integral to cycloaddition reactions, which are pivotal in constructing complex cyclic structures. The reactivity of 4-Fluoro-1H-indole-2-carboxylic acid can be harnessed in [3+2] cycloaddition reactions to synthesize benzofused cyclohepta[b]indolines, compounds with potential therapeutic value .
Each application area showcases the versatility and importance of 4-Fluoro-1H-indole-2-carboxylic acid in scientific research, highlighting its role as a fundamental building block in various fields of chemistry and medicine.
MilliporeSigma - Indole-4-carboxylic acid Springer Open - Synthesis, biological activity of newly designed sulfonamide based… Springer Open - A brief review of the biological potential of indole derivatives RSC Publishing - Synthesis of indole derivatives as prevalent moieties present in… Springer Link - Indole as a Versatile Building Block in Cycloaddition…
Safety And Hazards
properties
IUPAC Name |
4-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWWCYDFHITBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398674 | |
| Record name | 4-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-indole-2-carboxylic acid | |
CAS RN |
399-68-8 | |
| Record name | 4-Fluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

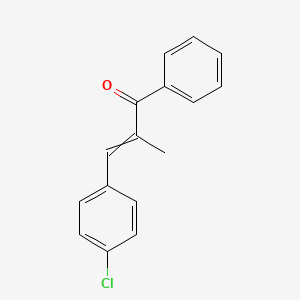
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)
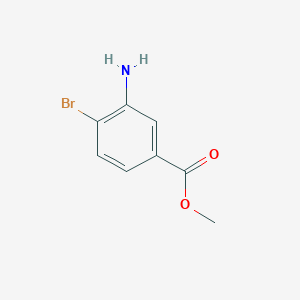
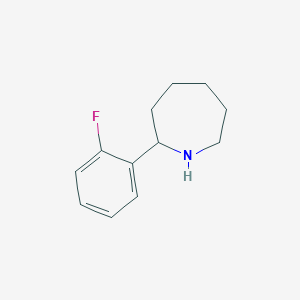


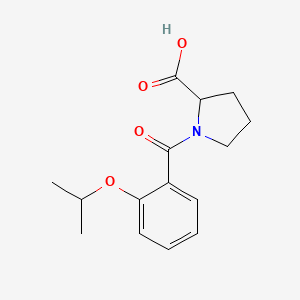

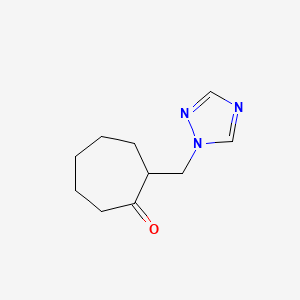

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)


